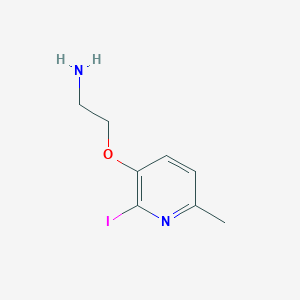

3-(2-Aminoethoxy)-2-iodo-6-methylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11IN2O |

|---|---|

Molecular Weight |

278.09 g/mol |

IUPAC Name |

2-(2-iodo-6-methylpyridin-3-yl)oxyethanamine |

InChI |

InChI=1S/C8H11IN2O/c1-6-2-3-7(8(9)11-6)12-5-4-10/h2-3H,4-5,10H2,1H3 |

InChI Key |

HQTLJSUGDSEUSB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)OCCN)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2 Aminoethoxy 2 Iodo 6 Methylpyridine

Retrosynthetic Analysis and Strategic Disconnections for the 3-(2-Aminoethoxy)-2-iodo-6-methylpyridine Scaffold

A retrosynthetic analysis of this compound identifies the key chemical bonds that can be strategically disconnected to reveal simpler, more readily available precursor molecules. The primary disconnection points for this target molecule are the ether linkage and the bond between the pyridine (B92270) ring and the iodine atom.

The most logical disconnection is at the ether C-O bond, which points to a Williamson ether synthesis as a key forward-reaction step. This disconnection simplifies the target molecule into two primary precursors:

A substituted pyridinol, specifically 2-Iodo-6-methylpyridin-3-ol . ontosight.ainih.gov

An aminoethanol equivalent, where the amine is protected to prevent side reactions. A suitable precursor is tert-butyl (2-hydroxyethyl)carbamate (B8442604) (N-Boc-ethanolamine). chemicalbook.comnih.gov

A further disconnection can be made at the Carbon-Iodine bond of the pyridinol precursor. This suggests that 2-Iodo-6-methylpyridin-3-ol can be synthesized from a non-iodinated precursor, such as 6-methylpyridin-3-ol, through an electrophilic iodination reaction. This multi-step approach allows for the modular construction of the target scaffold from basic building blocks.

Detailed Synthesis Pathways for this compound

The forward synthesis, based on the retrosynthetic analysis, involves the preparation of key precursors followed by their strategic coupling.

The successful synthesis of the target compound relies on the efficient preparation of its core components.

Synthesis of 2-Iodo-6-methylpyridin-3-ol: This key intermediate consists of a pyridine ring functionalized with hydroxyl, iodo, and methyl groups. ontosight.aiguidechem.com It serves as a versatile building block for creating more complex pharmaceutical and agrochemical compounds. guidechem.com The synthesis often begins with a simpler pyridine derivative, such as 6-methylpyridin-3-ol. The iodination step must be regioselective to install the iodine atom at the C2 position, adjacent to the hydroxyl group. This is typically achieved using an iodinating agent like N-iodosuccinimide (NIS) or iodine in the presence of a base.

Synthesis of tert-butyl (2-hydroxyethyl)carbamate: This precursor provides the protected aminoethoxy side chain. It is commercially available but can also be synthesized by reacting ethanolamine (B43304) with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The tert-butoxycarbonyl (Boc) protecting group is crucial as it prevents the nucleophilic amine from competing with the hydroxyl group in the subsequent etherification step. orgsyn.org This protecting group is stable under the basic conditions of the Williamson ether synthesis but can be readily removed under acidic conditions to reveal the primary amine in the final product.

The central step in the synthesis is the coupling of 2-Iodo-6-methylpyridin-3-ol with a suitable sidechain precursor via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This Sₙ2 reaction involves the deprotonation of the pyridinol to form a nucleophilic alkoxide, which then attacks an electrophilic alkyl halide. wikipedia.org

For the synthesis of this compound, an adapted approach is used where the hydroxyl group of tert-butyl (2-hydroxyethyl)carbamate is first converted into a better leaving group, for example, by tosylation or mesylation, before reacting with the deprotonated 2-Iodo-6-methylpyridin-3-ol.

Alternatively, and more directly, the alkoxide of 2-Iodo-6-methylpyridin-3-ol can react with a protected 2-haloethylamine, such as N-Boc-2-bromoethylamine. The optimization of this key step is critical for achieving high yields. numberanalytics.comnumberanalytics.com Strong, non-nucleophilic bases are required to fully deprotonate the pyridinol without promoting side reactions. Polar aprotic solvents are preferred as they effectively solvate the cation of the base while leaving the alkoxide nucleophile highly reactive. numberanalytics.comnumberanalytics.com

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Base | Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) | Strong bases that efficiently and irreversibly deprotonate the pyridinol, generating a potent nucleophile. | numberanalytics.com |

| Solvent | Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Polar aprotic solvents that enhance the nucleophilicity of the alkoxide and facilitate the Sₙ2 mechanism. | numberanalytics.comnumberanalytics.com |

| Temperature | 50-100 °C | Provides sufficient energy to overcome the activation barrier without promoting significant decomposition or elimination side reactions. | wikipedia.org |

| Reaction Time | 1-8 hours | Typical duration to allow the reaction to proceed to completion, monitored by techniques like TLC or LC-MS. | wikipedia.org |

The final step after the etherification is the deprotection of the Boc group. This is typically achieved by treating the intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent, to yield the final product, this compound.

Purification of the final compound and its intermediates is essential to ensure high purity. Standard techniques include:

Column Chromatography: Silica gel chromatography is commonly used to separate the desired product from unreacted starting materials, reagents, and byproducts. A gradient elution system, often using mixtures of hexane/ethyl acetate (B1210297) or dichloromethane/methanol, is employed.

Recrystallization: If the final product is a stable solid, recrystallization from a suitable solvent system can be an effective method for achieving high purity.

Acid-Base Extraction: Given the presence of a basic amino group in the final product, extraction techniques can be used. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer before re-extraction into an organic solvent.

Yield optimization focuses on maximizing the efficiency of the key Williamson ether synthesis step. Strategies include ensuring anhydrous reaction conditions to prevent quenching of the base and alkoxide, slow addition of the alkylating agent to control exotherms, and using a slight excess of the less expensive reagent to drive the reaction to completion.

Convergent and Divergent Synthetic Approaches for Derivatives of this compound

The this compound scaffold is well-suited for the generation of chemical libraries through both convergent and divergent synthetic strategies.

Convergent Synthesis: This approach involves synthesizing various side chains and the core pyridine structure separately before combining them in a final step. For example, a library of different N-protected amino alcohols can be prepared and each coupled with the 2-Iodo-6-methylpyridin-3-ol core to generate a diverse set of final compounds with varied ether side chains.

Divergent Synthesis: In this strategy, the core scaffold is synthesized first and then subsequently modified to create a range of derivatives. The functional handles on this compound allow for numerous modifications:

The iodo group at the C2 position is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, or Buchwald-Hartwig couplings, allowing for the introduction of a wide array of aryl, alkynyl, or amino substituents.

The primary amino group on the side chain can be readily acylated, sulfonated, or alkylated to produce a library of amides, sulfonamides, or secondary/tertiary amines.

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to the synthesis of pyridine derivatives can significantly reduce environmental impact and improve process efficiency. rasayanjournal.co.incitedrive.com While specific studies on this compound may be limited, general green strategies for pyridine synthesis can be adapted. researchgate.netnih.gov

Alternative Energy Sources: Microwave-assisted synthesis is a recognized green chemistry tool that can dramatically reduce reaction times and often increase yields for reactions like ether synthesis and cross-coupling. nih.gov

Greener Solvents: The use of hazardous solvents like DMF and DMSO is a major drawback. Research into replacing these with more environmentally benign alternatives, such as ionic liquids or greener polar aprotic solvents like Cyrene, is an active area. In some cases, solvent-free conditions can be employed. rasayanjournal.co.in

Catalysis: Utilizing efficient catalytic systems, especially for the iodination and subsequent cross-coupling reactions, minimizes waste compared to stoichiometric reagents. The use of reusable catalysts, such as polymer-supported or magnetic nanoparticle catalysts, can further enhance the green credentials of the synthesis. researchgate.net

Atom Economy: Designing the synthetic route to maximize the incorporation of all starting material atoms into the final product is a core green chemistry principle. One-pot or multicomponent reactions, where multiple steps are carried out in a single reaction vessel, can improve atom economy and reduce waste from intermediate workups and purifications. rasayanjournal.co.innih.gov

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and efficient.

Advanced Spectroscopic and Spectrometric Characterization of 3 2 Aminoethoxy 2 Iodo 6 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 3-(2-Aminoethoxy)-2-iodo-6-methylpyridine

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules. Through the analysis of various NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, and two-dimensional techniques, a complete picture of the molecular framework of this compound can be assembled.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the methyl group, and the aminoethoxy side chain. The chemical shifts (δ) are influenced by the electronic environment of each proton, while the coupling constants (J) provide information about the connectivity between neighboring protons.

The pyridine ring protons, H-4 and H-5, are anticipated to appear as doublets due to coupling with each other. The electron-donating aminoethoxy group at the C-3 position and the electron-withdrawing iodine atom at the C-2 position will influence their chemical shifts. The methyl group protons at the C-6 position will likely appear as a singlet. The methylene (B1212753) protons of the aminoethoxy group (-OCH₂CH₂NH₂) are expected to resonate as two distinct triplets, assuming free rotation, due to coupling with each other. The amine protons (-NH₂) may appear as a broad singlet, and their chemical shift can be solvent-dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.0 - 7.3 | d | 7.5 - 8.5 |

| H-5 | 6.7 - 7.0 | d | 7.5 - 8.5 |

| -OCH₂- | 4.0 - 4.3 | t | 5.0 - 6.0 |

| -CH₂NH₂ | 3.0 - 3.3 | t | 5.0 - 6.0 |

| -CH₃ | 2.4 - 2.6 | s | - |

| -NH₂ | 1.5 - 3.0 | br s | - |

Note: Predicted values are based on the analysis of similar substituted pyridine structures and general NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The presence of the iodine atom is expected to cause a significant downfield shift for the C-2 carbon.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in differentiating between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for instance, will show positive signals for CH and CH₃ groups, and negative signals for CH₂ groups, while quaternary carbons will be absent.

Table 2: Predicted ¹³C NMR and DEPT Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

| C-2 | 85 - 95 | Quaternary (absent) |

| C-3 | 155 - 165 | Quaternary (absent) |

| C-4 | 120 - 130 | Positive |

| C-5 | 110 - 120 | Positive |

| C-6 | 150 - 160 | Quaternary (absent) |

| -OCH₂- | 65 - 75 | Negative |

| -CH₂NH₂ | 40 - 50 | Negative |

| -CH₃ | 20 - 25 | Positive |

Note: Predicted values are based on the analysis of related substituted pyridine compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are powerful tools for establishing detailed atomic connectivity and spatial relationships within a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily through two or three bonds. For this compound, COSY would show a cross-peak between the H-4 and H-5 protons of the pyridine ring, confirming their adjacent positions. It would also show a correlation between the two methylene groups of the aminoethoxy side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This would allow for the unambiguous assignment of the protonated carbons in the molecule, such as C-4, C-5, the methyl carbon, and the two methylene carbons of the side chain.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). HMBC is crucial for identifying the connectivity around quaternary carbons. For instance, correlations from the methyl protons to C-6 and C-5, and from the -OCH₂- protons to C-3 would confirm the substitution pattern on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. Although not critical for the primary structural elucidation of this relatively rigid molecule, NOESY could show correlations between the protons of the methyl group and the H-5 proton, and between the -OCH₂- protons and the H-4 proton, further confirming the geometry of the molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis of this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight and elemental formula of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This accuracy allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₈H₁₁IN₂O. The calculated exact mass of the protonated molecule [M+H]⁺ would be compared to the experimentally measured value to validate the molecular formula.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [C₈H₁₁IN₂O + H]⁺ | 278.9938 |

Note: The calculated exact mass is based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the structure of the parent molecule.

The fragmentation of the protonated this compound molecule is expected to occur at the weaker bonds. Key predicted fragmentation pathways include:

Cleavage of the ether bond: Loss of the aminoethoxy side chain, leading to a fragment corresponding to the 2-iodo-3-hydroxy-6-methylpyridine cation.

Loss of the amino group: Cleavage of the C-N bond in the side chain, resulting in the loss of ammonia.

Fragmentation of the pyridine ring: Although less common, fragmentation of the aromatic ring can occur under higher energy conditions.

The identification of these characteristic fragment ions in the MS/MS spectrum would provide strong evidence for the proposed structure of this compound.

Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of [C₈H₁₁IN₂O + H]⁺

| m/z (predicted) | Proposed Fragment Structure/Loss |

| 234.9567 | [M+H - C₂H₅N]⁺ |

| 249.9516 | [M+H - NH₃]⁺ |

| 122.0651 | [C₆H₈NO]⁺ (from cleavage of C-I and C-O bonds) |

Note: The predicted m/z values are for the protonated fragments and are based on general fragmentation principles of similar compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. When exposed to infrared light, molecules absorb radiation at frequencies that correspond to their natural vibrational modes (stretching, bending, scissoring, rocking). Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light. For a molecule like this compound, the spectra would be expected to show a combination of vibrations from the primary amine, the ether linkage, the substituted pyridine ring, and the carbon-iodine bond.

Expected Vibrational Modes:

The primary amine (-NH₂) group is expected to exhibit characteristic stretching vibrations. Typically, primary amines show two bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching modes. tsijournals.com A scissoring vibration (δNH₂) is also anticipated, generally appearing around 1600-1650 cm⁻¹. tsijournals.com

The pyridine ring itself has a set of characteristic vibrations. C=C and C=N stretching vibrations within the aromatic ring are expected to produce a series of bands in the 1400-1610 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

The ether linkage (C-O-C) in the aminoethoxy side chain should produce strong C-O stretching bands. Aromatic ethers typically show a strong asymmetric C-O-C stretching band around 1200-1275 cm⁻¹, while the alkyl C-O stretch would appear in the 1000-1150 cm⁻¹ range.

The carbon-iodine (C-I) bond vibration is expected at the lower end of the infrared spectrum, typically in the 480-610 cm⁻¹ range, due to the high mass of the iodine atom.

The following table summarizes the predicted key vibrational frequencies for this compound based on known values for its constituent functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Primary Amine (-NH₂) | N-H Scissoring | 1600 - 1650 |

| Pyridine Ring | C=C and C=N Stretch | 1400 - 1610 |

| Aromatic C-H | C-H Stretch | >3000 |

| Aryl Ether (-O-CH₂) | Asymmetric C-O-C Stretch | 1200 - 1275 |

| Alkyl Ether (CH₂-O-) | C-O Stretch | 1000 - 1150 |

| Alkyl C-H | C-H Stretch | 2850 - 2960 |

| Carbon-Iodine | C-I Stretch | 480 - 610 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination of this compound

To date, a crystal structure for this compound has not been reported in the crystallographic databases. However, analysis of a closely related structure, 2-Iodo-3-methoxy-6-methylpyridine, provides insight into the potential solid-state behavior. nih.gov In the crystal structure of this analog, weak intermolecular C-H···O hydrogen bonds link molecules into dimers. nih.gov

Should single crystals of this compound be grown, X-ray diffraction analysis would yield a set of crystallographic parameters. These parameters define the size and shape of the unit cell—the smallest repeating unit of the crystal lattice. The key parameters determined are:

Crystal System: The crystal system (e.g., monoclinic, orthorhombic, triclinic) describes the symmetry of the unit cell.

Space Group: This provides a more detailed description of the symmetry elements within the crystal.

Unit Cell Dimensions: These are the lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).

From this data, a detailed molecular model can be built, revealing:

Conformation: The dihedral angles of the flexible aminoethoxy side chain would be precisely determined, showing its orientation relative to the pyridine ring.

Intermolecular Interactions: The presence of hydrogen bonds, particularly involving the primary amine (N-H donors) and the ether oxygen and pyridine nitrogen (acceptors), would be identified. These interactions govern how the molecules pack together in the solid state.

Bond Parameters: Exact measurements of the C-I, C-O, C-N, and other bond lengths and angles would provide experimental validation of the molecular structure.

The following table outlines the type of data that would be obtained from a successful X-ray crystallographic analysis.

| Parameter | Information Provided |

| Crystal System | Basic lattice symmetry (e.g., Monoclinic, Orthorhombic) |

| Space Group | Detailed symmetry elements of the crystal |

| Unit Cell Parameters (a, b, c, α, β, γ) | Dimensions and angles of the repeating lattice unit |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles formed by three connected atoms |

| Dihedral Angles (°) | Torsional angles defining molecular conformation |

| Intermolecular Contacts | Identification of hydrogen bonds and other non-covalent interactions |

Theoretical and Computational Chemistry Approaches for 3 2 Aminoethoxy 2 Iodo 6 Methylpyridine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions of 3-(2-Aminoethoxy)-2-iodo-6-methylpyridine

Quantum mechanics forms the fundamental basis for understanding the electronic behavior of molecules. QM calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic properties.

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density. For this compound, a DFT study would typically begin with a geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state of the molecule.

From this optimized geometry, a variety of properties could be calculated, such as the total energy, dipole moment, and the distribution of electrostatic potential. These calculations would help in understanding the molecule's polarity and regions susceptible to electrostatic interactions.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Description |

| Total Energy (Hartree) | Value | The total electronic energy of the molecule in its optimized ground state. |

| Dipole Moment (Debye) | Value | A measure of the overall polarity of the molecule. |

| HOMO Energy (eV) | Value | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy (eV) | Value | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (eV) | Value | An indicator of the molecule's chemical reactivity and kinetic stability. |

Note: The values in this table are hypothetical and serve as an example of what a DFT study would produce. No published data is available.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting a molecule's reactivity. A smaller gap generally implies higher reactivity.

For this compound, FMO analysis would map the spatial distribution of the HOMO and LUMO across the molecule. This would reveal the most likely sites for electrophilic and nucleophilic attack, providing a theoretical basis for understanding its reaction mechanisms.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions In Silico for this compound

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to model their motion.

This approach would be particularly useful for exploring the conformational flexibility of the aminoethoxy side chain, which can adopt various spatial arrangements. Understanding the preferred conformations is critical for predicting how the molecule might interact with a biological target, such as a protein's binding pocket.

Docking Studies and Pharmacophore Modeling for Potential Biological Target Identification of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). If this compound were being investigated as a potential drug candidate, docking studies would be performed to screen it against various known biological targets.

The process involves computationally placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. High-scoring interactions suggest that the molecule may be an effective inhibitor or modulator of that protein's function.

Pharmacophore modeling complements this by identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. A pharmacophore model for this molecule would highlight the key features—such as the amino group, the ether oxygen, and the aromatic pyridine (B92270) ring—that are likely crucial for its interaction with a target.

QSAR (Quantitative Structure-Activity Relationship) Modeling Applied to this compound Derivatives

QSAR modeling is a statistical approach used to build predictive models that correlate the chemical structure of a series of compounds with their biological activity. To apply QSAR to this compound, one would first need to synthesize and test a library of related derivatives with variations in their structure.

Computational descriptors for each molecule (e.g., molecular weight, logP, electronic properties) would then be calculated. A mathematical model would be developed to find a correlation between these descriptors and the measured biological activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.

Structure Activity Relationship Sar Studies and Molecular Modifications of 3 2 Aminoethoxy 2 Iodo 6 Methylpyridine

Design Principles for Derivatization of the 3-(2-Aminoethoxy)-2-iodo-6-methylpyridine Scaffold

The design of derivatives of the this compound scaffold would likely be guided by several key medicinal chemistry principles aimed at modulating its physicochemical properties, biological activity, and selectivity. These principles include:

Isosteric and Bioisosteric Replacements: Modifications would likely involve the substitution of atoms or groups with others that have similar steric or electronic properties. For instance, the iodine atom could be replaced with other halogens (Br, Cl) or a cyano group to probe the importance of halogen bonding and electron-withdrawing effects. rsc.org The ether oxygen in the aminoethoxy side chain could be replaced with a sulfur atom (thioether) or a methylene (B1212753) group to alter flexibility and hydrogen bonding capacity.

Structure-Based Drug Design (if a target is known): If the biological target of this compound were identified, computational methods such as molecular docking could be employed to design analogs that optimize interactions with the target's binding site. This would involve modifying substituents to enhance hydrophobic, hydrogen bonding, or ionic interactions.

Pharmacophore Modeling: By identifying the key chemical features (pharmacophore) responsible for a specific biological activity, new analogs can be designed that retain these features while modifying other parts of the molecule to improve properties like solubility or metabolic stability. dovepress.commdpi.com

Property-Based Design: Derivatives would be designed to fall within a desired range of physicochemical properties, such as lipophilicity (LogP), molecular weight, and polar surface area, which are known to influence oral bioavailability and other pharmacokinetic parameters.

Synthetic Strategies for Analogs of this compound with Targeted Structural Variations

The synthesis of analogs would involve multi-step organic reactions, focusing on the modification of the aminoethoxy side chain and the pyridine (B92270) ring.

Modification of the Aminoethoxy Side Chain

The aminoethoxy side chain offers several points for modification to explore its role in biological activity.

Alkylation and Acylation of the Amino Group: The primary amine is a key site for derivatization. N-alkylation with various alkyl halides or reductive amination with aldehydes and ketones would yield secondary and tertiary amines. Acylation with acyl chlorides or anhydrides would produce amides. These modifications would alter the basicity and hydrogen bonding potential of the side chain.

Chain Length Variation: The length of the ethoxy chain could be extended or shortened by using different amino alcohols in the initial synthesis. This would probe the optimal distance between the pyridine ring and the terminal amino group.

Introduction of Cyclic Moieties: The amino group could be incorporated into a cyclic structure, such as a pyrrolidine, piperidine, or morpholine (B109124) ring, to constrain the conformation of the side chain. enamine.net This can sometimes lead to increased potency and selectivity.

A hypothetical synthetic scheme for modifying the aminoethoxy side chain is presented below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 3-Hydroxy-2-iodo-6-methylpyridine, N-Boc-2-bromoethylamine | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Boc-protected precursor |

| 2 | Boc-protected precursor | Acid (e.g., TFA), Solvent (e.g., DCM) | This compound |

| 3a | This compound, Alkyl halide | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | N-alkylated analog |

| 3b | This compound, Acyl chloride | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | N-acylated analog |

Substituent Effects on the Pyridine Ring (Methyl, Iodine, and Other Positions)

Methyl Group Modification: The methyl group at the 6-position could be replaced with other alkyl groups of varying size (ethyl, propyl) to explore steric effects. Alternatively, it could be substituted with electron-withdrawing groups (e.g., CF₃) or electron-donating groups (e.g., OCH₃) to alter the electron density of the pyridine ring.

Iodine Atom Replacement: The iodine atom at the 2-position is a versatile handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkynyl groups. This would significantly expand the chemical space of the analogs. The iodine can also be replaced with other halogens to study the impact of halogen size and electronegativity.

Substitution at Other Positions: The unoccupied positions on the pyridine ring (positions 4 and 5) could be functionalized through electrophilic aromatic substitution reactions, although the existing substituents will direct the position of new groups. Introducing substituents at these positions would further probe the SAR.

The following table summarizes the potential effects of various substituents on the pyridine ring:

| Position | Original Substituent | Potential Modifications | Potential Effects on Activity |

| 2 | Iodine | Br, Cl, CN, Aryl, Alkynyl | Modulate halogen bonding, electronic properties, and introduce new binding interactions. |

| 6 | Methyl | Ethyl, CF₃, OCH₃, H | Probe steric tolerance and alter the electronic nature of the pyridine ring. |

| 4, 5 | Hydrogen | NO₂, Halogens, Alkyl | Introduce new points of interaction and modify the overall electronic profile. |

Evaluation Methodologies for Biological Interactions or Specific Chemical Reactivities of this compound Analogs

A variety of in vitro and in cell-based assays would be necessary to evaluate the biological activity of the synthesized analogs. The choice of assays would depend on the therapeutic area of interest.

Binding Assays: If a specific receptor or enzyme target is known, radioligand binding assays or fluorescence-based assays could be used to determine the binding affinity (Ki or Kd) of the analogs.

Enzyme Inhibition Assays: For enzyme targets, biochemical assays would be used to measure the inhibitory potency (IC₅₀ or EC₅₀) of the compounds. mdpi.com

Cell-Based Assays: The functional activity of the analogs would be assessed in relevant cell lines. This could include measuring changes in second messenger levels, gene expression, or cell viability (e.g., MTT assay for cytotoxicity). mdpi.com

In Silico Studies: Computational methods, such as molecular docking and molecular dynamics simulations, would be used to predict the binding modes of the analogs and to rationalize the observed SAR. mdpi.com

The following table provides examples of evaluation methodologies:

| Evaluation Type | Methodology | Parameter Measured |

| Target Binding | Radioligand Binding Assay | Ki (inhibition constant) |

| Enzyme Activity | Enzyme Inhibition Assay | IC₅₀ (half-maximal inhibitory concentration) |

| Cellular Function | Cell Proliferation Assay (MTT) | GI₅₀ (half-maximal growth inhibition) |

| In Silico Prediction | Molecular Docking | Binding energy, interaction mapping |

Elucidation of Key Structural Features Contributing to Observed Activities/Interactions

By systematically synthesizing and evaluating a library of analogs, key structural features essential for activity can be elucidated. This process, known as establishing a structure-activity relationship (SAR), would aim to identify:

The essential pharmacophore: The minimal set of structural features required for biological activity.

The role of the amino group: Whether a primary, secondary, or tertiary amine is preferred and the importance of its basicity.

The optimal length and flexibility of the side chain: The ideal distance and conformational freedom between the pyridine core and the terminal amine.

The influence of substituents on the pyridine ring: How electron-donating or electron-withdrawing groups, as well as the size and nature of the substituents at each position, affect potency and selectivity.

For example, a hypothetical SAR study might reveal that a primary amine is essential for activity, that a two-carbon linker is optimal, and that an electron-withdrawing group at the 2-position enhances potency. This information would be invaluable for the design of future, more potent and selective compounds based on the this compound scaffold.

Mechanistic Investigations of 3 2 Aminoethoxy 2 Iodo 6 Methylpyridine at the Molecular and Cellular Level

Exploration of Binding Affinity and Specificity of 3-(2-Aminoethoxy)-2-iodo-6-methylpyridine with Recombinant Proteins or Cellular Components

There is no published data on the binding affinity or specificity of this compound with any recombinant proteins or cellular components. To determine such properties, studies involving techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays would be necessary.

Enzyme Inhibition or Activation Studies for this compound

No information is available in the scientific literature regarding the effects of this compound on enzyme activity. Enzyme inhibition or activation assays would be required to determine if this compound interacts with and modulates the function of specific enzymes. For instance, studies on a different compound, 2-amino-4-methylpyridine, have shown it to be a potent inhibitor of inducible NO synthase (NOS II). nih.gov

Receptor Agonism or Antagonism Profiling for this compound in In Vitro Systems

There are no published in vitro studies detailing the receptor agonism or antagonism profile of this compound. Such a profile would require screening the compound against a panel of known receptors to identify any potential interactions and functional effects. For context, analogues of 3-(2-aminoethoxy)pyridine have been evaluated as novel nicotinic receptor ligands. nih.gov

Investigation of Cellular Uptake and Subcellular Localization of this compound using Advanced Imaging Techniques

The cellular uptake and subcellular localization of this compound have not been reported in the available literature. Studies utilizing advanced imaging techniques, such as confocal microscopy with a fluorescently labeled version of the compound or mass spectrometry imaging, would be needed to elucidate these characteristics.

Molecular Pathway Perturbation Studies by this compound in Model Systems

No studies have been published that investigate the perturbation of molecular pathways by this compound in any model systems. Techniques such as transcriptomics (RNA-seq), proteomics, or phosphoproteomics would be required to understand how this compound may affect cellular signaling and metabolic pathways.

Applications of 3 2 Aminoethoxy 2 Iodo 6 Methylpyridine in Chemical Biology and Advanced Materials

Development of 3-(2-Aminoethoxy)-2-iodo-6-methylpyridine as a Molecular Probe for Biological Systems

The structural features of this compound, specifically its substituted pyridine (B92270) ring, suggest its potential as a scaffold for the development of molecular probes. The aminoethoxy side chain provides a reactive handle for conjugation to other molecules, while the iodinated and methylated pyridine core could be engineered for specific recognition or spectroscopic properties.

Utility as a Fluorescent Tag or Affinity Label

While direct evidence of this compound being used as a fluorescent tag is not available in the current literature, its core structure holds potential. The amino group can be readily functionalized with a fluorophore. Such a modified compound could then be used to label biomolecules. Affinity labeling involves the use of a molecule that can selectively bind to a biological target and then form a covalent bond, often facilitated by a reactive group. The iodo-group on the pyridine ring of this compound could potentially serve as a reactive site for such purposes, although specific studies are lacking. The concept of fluorescent isotope-coded affinity tags (FCAT) demonstrates a strategy where a fluorescein (B123965) group allows for quantification and affinity capture of labeled peptides. nih.gov

Application in Target Identification and Validation Studies

Target identification and validation are crucial stages in drug discovery. wjbphs.com Molecular probes derived from compounds like this compound could theoretically be employed in these studies. By attaching a reporter group (like a fluorescent dye or a biotin (B1667282) tag) to the aminoethoxy side chain, the compound could be used to track its interactions within a biological system, helping to identify its binding partners or targets. drugdiscoverytoday.comresearchgate.net This process is fundamental to understanding the mechanism of action of bioactive compounds. wjbphs.com For example, identifying the molecular targets of novel compounds is a key step in developing new therapeutic interventions. nih.gov

Integration of this compound into Ligand-Directed Reactivity Platforms

Ligand-directed reactivity platforms utilize a ligand that binds to a specific biological target to deliver a reactive moiety to a precise location. The pyridine scaffold of this compound could be incorporated into such ligands. The aminoethoxy group offers a point of attachment for a targeting moiety, while the iodo-group could potentially participate in reactions at the target site. This approach allows for high selectivity and efficiency in modifying biological molecules.

Potential as a Synthetic Intermediate for Complex Natural Products or Bioactive Scaffolds

Substituted pyridines are important scaffolds in medicinal chemistry and are found in numerous bioactive natural products. nih.govrsc.orgmdpi.com The functional groups present in this compound (amino, iodo, and methyl groups on a pyridine ring) make it a potentially versatile intermediate for the synthesis of more complex molecules. The iodo-group, in particular, is a common handle for cross-coupling reactions, allowing for the construction of more elaborate carbon skeletons. This could enable the synthesis of libraries of compounds based on this scaffold for screening for biological activity. nih.gov The development of efficient synthetic routes to such complex molecules is a key area of chemical research. mdpi.com

Exploration of this compound in Supramolecular Chemistry or Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of molecules held together by non-covalent interactions. longdom.org The pyridine ring in this compound can participate in hydrogen bonding and π-π stacking, which are key interactions in self-assembly processes. northwestern.edu The aminoethoxy side chain can also form hydrogen bonds. These interactions could potentially be harnessed to direct the self-assembly of this molecule into well-defined supramolecular structures. longdom.orgnorthwestern.edu The study of such self-assembling systems is a rapidly growing field with applications in materials science and nanotechnology. nih.gov

Conclusion and Future Research Directions

Summary of Key Academic Discoveries Regarding 3-(2-Aminoethoxy)-2-iodo-6-methylpyridine

A comprehensive search of academic journals and scientific databases yields no specific studies centered on this compound. Consequently, there are no key academic discoveries to report for this particular compound at this time. Research on related pyridine (B92270) derivatives is extensive, but the unique combination of the aminoethoxy, iodo, and methyl substituents at the 2, 3, and 6 positions of the pyridine ring in this molecule has not been the subject of published investigation.

Unaddressed Research Questions and Emerging Areas for Investigation of this compound

The absence of existing research means that the entire field of study for this compound is an unaddressed question. Foundational research would be required to establish its basic chemical and physical properties. Potential areas for initial investigation would include:

Synthesis and Characterization: Developing and optimizing a synthetic route to produce this compound and thoroughly characterizing the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Chemical Reactivity: Exploring the reactivity of the compound, particularly the interplay between the electron-donating aminoethoxy group and the electron-withdrawing iodo group on the pyridine ring.

Biological Screening: Conducting preliminary in vitro screening to assess any potential biological activity, which could be guided by the known activities of structurally similar pyridine-containing compounds.

Methodological Advancements Required for Comprehensive Understanding of this compound

Before a comprehensive understanding of this compound can be achieved, fundamental research methodologies must be applied. There are no specific methodological advancements required beyond the standard suite of modern chemical research techniques. The initial steps would involve established methods for chemical synthesis, purification, and structural elucidation. Should the compound show promise in a particular area, more specialized analytical and biological assays would then be warranted.

Broader Implications of Research on this compound for Chemical and Biological Sciences

Given the lack of research, any discussion of the broader implications of studying this compound remains speculative. The significance of future research on this compound would depend entirely on the discoveries made. If it were found to possess novel chemical properties or significant biological activity, it could potentially contribute to fields such as medicinal chemistry, materials science, or catalysis. However, without any foundational data, it is impossible to predict its impact on the chemical and biological sciences.

Q & A

Q. Methodological Answer :

- Purity Analysis :

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile, 70:30) with UV detection at 254 nm. Purity >95% is acceptable for most studies .

- Elemental Analysis : Confirm C, H, N percentages within ±0.4% of theoretical values.

- Stability Testing :

- Store at –20°C under inert gas (Ar/N₂).

- Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Iodine substituents may hydrolyze under prolonged moisture exposure .

Advanced: What mechanistic insights explain the reactivity of the iodo substituent in cross-coupling reactions?

Methodological Answer :

The 2-iodo group participates in Ullmann coupling or Sonogashira reactions due to its high electronegativity and leaving-group ability. Key factors:

Catalytic Systems : Use Pd(PPh₃)₄/CuI for Sonogashira (alkyne coupling) or CuI/1,10-phenanthroline for Ullmann (aryl-aryl bonds) .

Steric Effects : The 6-methyl group may hinder coupling at the 2-position; optimize ligand bulk (e.g., XPhos vs. PPh₃).

Kinetic Studies : Track reaction rates via (if fluorinated partners are used) or GC-MS.

Data Contradiction Note : Some studies report lower yields (<50%) for sterically hindered pyridines, necessitating microwave-assisted or high-temperature protocols .

Advanced: How does the aminoethoxy side chain influence the compound’s coordination chemistry with transition metals?

Methodological Answer :

The –OCH₂CH₂NH₂ moiety acts as a bidentate ligand , enabling complexation with Cu(II), Ni(II), or Ru(II). Experimental approaches:

Titration Studies : Use UV-Vis spectroscopy (e.g., λ shift from 300 nm to 450 nm upon Cu²⁺ binding) .

X-ray Crystallography : Resolve metal-ligand bond lengths (e.g., Cu–N ≈ 1.95 Å, Cu–O ≈ 1.98 Å) .

DFT Calculations : Compare experimental bond angles with optimized geometries (B3LYP/6-31G*) to validate coordination modes .

Practical Consideration : Protonation of the amino group (pH < 6) may disrupt metal binding; maintain neutral pH during synthesis .

Advanced: What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer :

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

Impurity Artifacts : Re-test compounds after rigorous purification (preparative HPLC) .

Solubility Variations : Use standardized DMSO stocks (<1% v/v in assays) to avoid solvent interference.

Structural Confirmation : Re-analyze “inactive” batches via to detect deiodination or side-chain oxidation .

Case Study : A 2022 study found that trace Pd residues from coupling reactions falsely inflated cytotoxicity; implement post-synthetic chelation (e.g., with EDTA) .

Basic: What spectroscopic techniques are optimal for distinguishing positional isomers of this compound?

Q. Methodological Answer :

- : Compare coupling patterns:

- 2-Iodo vs. 4-iodo isomers show distinct splitting for adjacent protons (e.g., J = 8 Hz for 2-iodo vs. J = 5 Hz for 4-iodo) .

- IR Spectroscopy : Monitor C–I stretch (~500 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

- High-Resolution MS : Confirm exact mass (e.g., C₈H₁₂IN₂O⁺: calc. 295.9978, observed 295.9975) .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?

Q. Methodological Answer :

DFT Calculations : Use Gaussian09 at the B3LYP/6-311++G(d,p) level to compute:

- Electrostatic Potential Maps : Identify electron-deficient regions (iodo site: σ-hole) .

- Activation Energies : Compare SNAr pathways for different leaving groups (I vs. Br).

MD Simulations : Model solvent effects (e.g., DMSO vs. THF) on transition-state stabilization.

Validation : Correlate computed ΔG‡ with experimental kinetic data (R² > 0.9 required) .

Advanced: What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Q. Methodological Answer :

- Iodination Scalability : Replace NIS with cost-effective I₂/HIO₃ in acetic acid, but monitor regioselectivity .

- Aminoethoxy Side Chain : Avoid Mitsunobu conditions (toxic reagents); use phase-transfer catalysis (e.g., TBAB in H₂O/CH₂Cl₂) .

- Purification : Switch from column chromatography to fractional crystallization (ethanol/hexane) for >10 g batches.

Yield Optimization : Pilot reactions show 60–70% yield at 100 mmol scale vs. 85% at 1 mmol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.